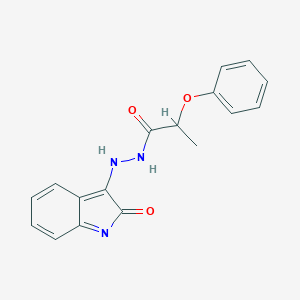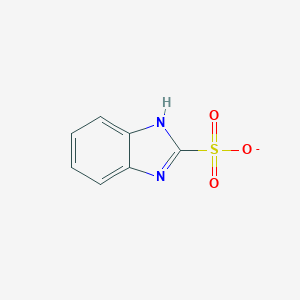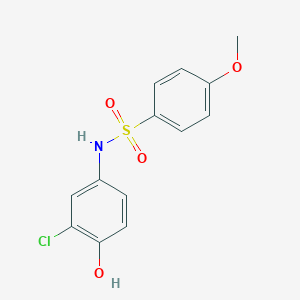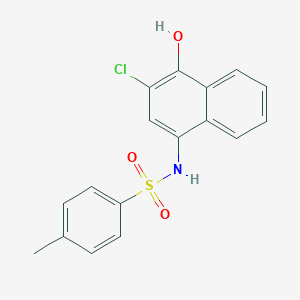![molecular formula C14H15Cl2N3O2 B230348 5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DCQ, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. DCQ has been extensively studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
DCQ has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. DCQ has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DCQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-tumor properties, DCQ has also been shown to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in macrophages. DCQ has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Wirkmechanismus
The mechanism of action of DCQ is not fully understood. However, it has been suggested that DCQ exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. DCQ has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects:
DCQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. DCQ has also been shown to reduce the expression of COX-2 and iNOS, two enzymes that are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
DCQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. DCQ has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to the use of DCQ in lab experiments. DCQ has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of DCQ is not fully understood, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DCQ. One area of interest is the development of DCQ analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of DCQ in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of DCQ and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of DCQ involves the reaction of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DCQ. The purity of DCQ can be enhanced by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide |
|---|---|
Molekularformel |
C14H15Cl2N3O2 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-19(2)4-3-17-14(21)11-7-12(20)13-9(16)5-8(15)6-10(13)18-11/h5-7H,3-4H2,1-2H3,(H,17,21)(H,18,20) |
InChI-Schlüssel |
DPJOOBSJVBQUOO-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=O)C2=C(C=C(C=C2N1)Cl)Cl |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)

![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)





![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)



![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B230298.png)
![4-methoxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230300.png)